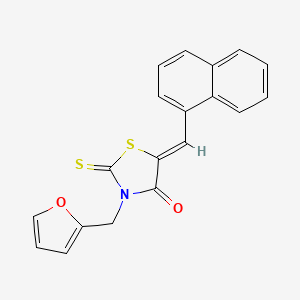![molecular formula C20H17BrN6O2S B12159041 1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B12159041.png)
1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a complex organic compound that features both indole and pyrazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea typically involves multi-step organic reactions. The initial step often includes the preparation of the indole and pyrazole intermediates. For instance, the indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole derivative can be synthesized through the reaction of hydrazines with 1,3-diketones . The final step involves the coupling of these intermediates with thiourea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea involves its interaction with specific molecular targets. The indole and pyrazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Uniqueness
1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is unique due to its combined indole and pyrazole structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C20H17BrN6O2S |
|---|---|
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C20H17BrN6O2S/c1-11-16(19(29)27(26(11)2)13-6-4-3-5-7-13)23-20(30)25-24-17-14-10-12(21)8-9-15(14)22-18(17)28/h3-10,22,28H,1-2H3,(H,23,30) |
InChI-Schlüssel |
DDTXLWWUZXVHQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12158960.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B12158961.png)


![N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B12158980.png)
![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)

![methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159012.png)
![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)

![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide](/img/structure/B12159047.png)

